molecular formula C5H10ClF2N B2938114 4,4-Difluoro-2-methylpyrrolidine hydrochloride CAS No. 1781074-90-5

4,4-Difluoro-2-methylpyrrolidine hydrochloride

Cat. No.: B2938114
CAS No.: 1781074-90-5
M. Wt: 157.59
InChI Key: ZGZHSDULQGNJPY-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N and a molecular weight of 157.59 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two fluorine atoms and a methyl group at the 4-position of the pyrrolidine ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

4,4-Difluoro-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H317, H319, and H335 . Precautionary statements include P261, P264, P271, P272, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 4,4-Difluoro-2-methylpyrrolidine hydrochloride typically involves the fluorination of 2-methylpyrrolidine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the 4-position of the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4,4-Difluoro-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include alkyl halides and organometallic compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines. Reagents such as hydrogen peroxide or sodium borohydride are commonly used in these reactions.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The compound can inhibit or activate specific enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4,4-Difluoro-2-methylpyrrolidine hydrochloride can be compared with other similar compounds, such as:

    2-Methylpyrrolidine: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    4-Fluoro-2-methylpyrrolidine: Contains only one fluorine atom, leading to different reactivity and stability.

    4,4-Difluoropyrrolidine: Lacks the methyl group, affecting its overall structure and function.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4,4-difluoro-2-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c1-4-2-5(6,7)3-8-4;/h4,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZHSDULQGNJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781074-90-5
Record name 4,4-difluoro-2-methylpyrrolidine hydrochloride
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